molecular formula C17H20N2O3 B4524413 2-(3,3-dimethyl-2-oxobutyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one

2-(3,3-dimethyl-2-oxobutyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B4524413
M. Wt: 300.35 g/mol
InChI Key: AFIGSLGJAXCXPO-UHFFFAOYSA-N
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Description

2-(3,3-dimethyl-2-oxobutyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone family. This compound is characterized by its unique structure, which includes a pyridazinone core substituted with a 3,3-dimethyl-2-oxobutyl group and a 3-methoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-dimethyl-2-oxobutyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the 3,3-dimethyl-2-oxobutyl Group: This group can be introduced via alkylation reactions using suitable alkyl halides or through the use of organometallic reagents such as Grignard reagents.

    Attachment of the 3-methoxyphenyl Group: The 3-methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions or via cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-dimethyl-2-oxobutyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyridazinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the pyridazinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic reagents are commonly used under appropriate conditions (e.g., acidic, basic, or catalytic).

Major Products Formed

    Oxidation: Oxidized derivatives such as hydroxylated or carboxylated compounds.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted derivatives with new functional groups attached to the aromatic ring or pyridazinone core.

Scientific Research Applications

2-(3,3-dimethyl-2-oxobutyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,3-dimethyl-2-oxobutyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(3,3-dimethyl-2-oxobutyl)-6-phenylpyridazin-3(2H)-one: Similar structure but lacks the methoxy group on the phenyl ring.

    2-(3,3-dimethyl-2-oxobutyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one: Similar structure with the methoxy group at a different position on the phenyl ring.

    2-(3,3-dimethyl-2-oxobutyl)-6-(3-chlorophenyl)pyridazin-3(2H)-one: Similar structure with a chloro group instead of a methoxy group.

Uniqueness

2-(3,3-dimethyl-2-oxobutyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity, biological activity, and overall properties compared to similar compounds.

Properties

IUPAC Name

2-(3,3-dimethyl-2-oxobutyl)-6-(3-methoxyphenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-17(2,3)15(20)11-19-16(21)9-8-14(18-19)12-6-5-7-13(10-12)22-4/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIGSLGJAXCXPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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